molecular formula C11H12N2O2 B2572674 2-Benzoimidazol-1-yl-butyric acid CAS No. 876708-69-9

2-Benzoimidazol-1-yl-butyric acid

Cat. No.: B2572674
CAS No.: 876708-69-9
M. Wt: 204.229
InChI Key: ZEWUJLZQFQTWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-Benzoimidazol-1-yl-butyric acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the binding of this compound to the active site of the protease, preventing substrate access and subsequent catalysis . Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, this compound can induce apoptosis in cancer cells, thereby inhibiting their growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction . For example, this compound can inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inhibiting cell proliferation and inducing apoptosis . These effects are consistent across both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while still exerting its biochemical and cellular effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic processes increase the hydrophilicity of the compound, facilitating its excretion from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cellular membranes by transport proteins, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is critical for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

2-Benzoimidazol-1-yl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve moderate to high temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Benzoimidazol-1-yl-butyric acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(benzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-7-12-8-5-3-4-6-10(8)13/h3-7,9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWUJLZQFQTWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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